

What are the chemical properties of 4-Borono-2-nitrobenzoic acid?

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Compound of Interest

Compound Name: 4-Borono-2-nitrobenzoic acid

Cat. No.: B1347198

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In-Depth Technical Guide to 4-Borono-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Borono-2-nitrobenzoic acid, with the CAS number 80500-28-3, is a substituted aromatic compound containing both a boronic acid and a nitro group.^{[1][2][3]} These functional groups impart a unique combination of reactivity, making it a potentially valuable building block in organic synthesis and a compound of interest for drug discovery and development. The boronic acid moiety allows for participation in a variety of cross-coupling reactions, most notably the Suzuki coupling, to form carbon-carbon bonds. The nitro group, a strong electron-withdrawing group, influences the electronic properties of the aromatic ring and can be a precursor to an amino group, opening up further synthetic possibilities.

This technical guide provides a comprehensive overview of the known chemical properties of **4-Borono-2-nitrobenzoic acid**, including its physical and chemical characteristics, expected reactivity, and available safety information. Due to the limited availability of detailed experimental data in the public domain, some properties are inferred from the behavior of structurally related compounds.

Core Chemical Properties

A summary of the fundamental chemical and physical properties of **4-Borono-2-nitrobenzoic acid** is presented below.

Property	Value
Molecular Formula	C ₇ H ₆ BNO ₆
Molecular Weight	210.94 g/mol
CAS Number	80500-28-3
Appearance	Solid
Melting Point	220 °C[1]
Boiling Point	475.5 °C at 760 mmHg[1]
Solubility	Data not available. Expected to have some solubility in polar organic solvents.
pKa	Data not available. The presence of the electron-withdrawing nitro group is expected to increase the acidity of the carboxylic acid compared to benzoic acid.

Reactivity and Potential Applications

The dual functionality of **4-Borono-2-nitrobenzoic acid** dictates its chemical reactivity and potential applications.

Reactions involving the Boronic Acid Group:

The boronic acid group is a versatile functional group, primarily utilized in palladium-catalyzed cross-coupling reactions.

- **Suzuki Coupling:** This is one of the most powerful methods for forming carbon-carbon bonds. **4-Borono-2-nitrobenzoic acid** can be coupled with a variety of aryl or vinyl halides to generate complex biaryl and styrenyl compounds. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of drug candidates.

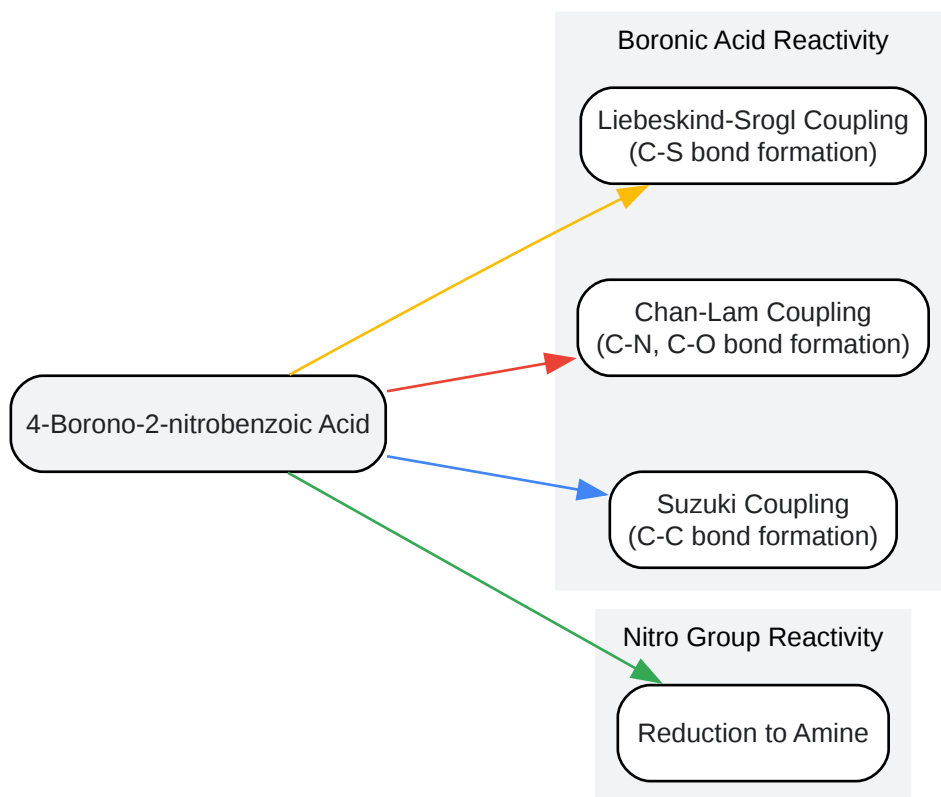
- Chan-Lam Coupling: This reaction enables the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, by coupling the boronic acid with amines or alcohols.
- Liebeskind-Srogl Coupling: This reaction allows for the coupling of boronic acids with thioesters.

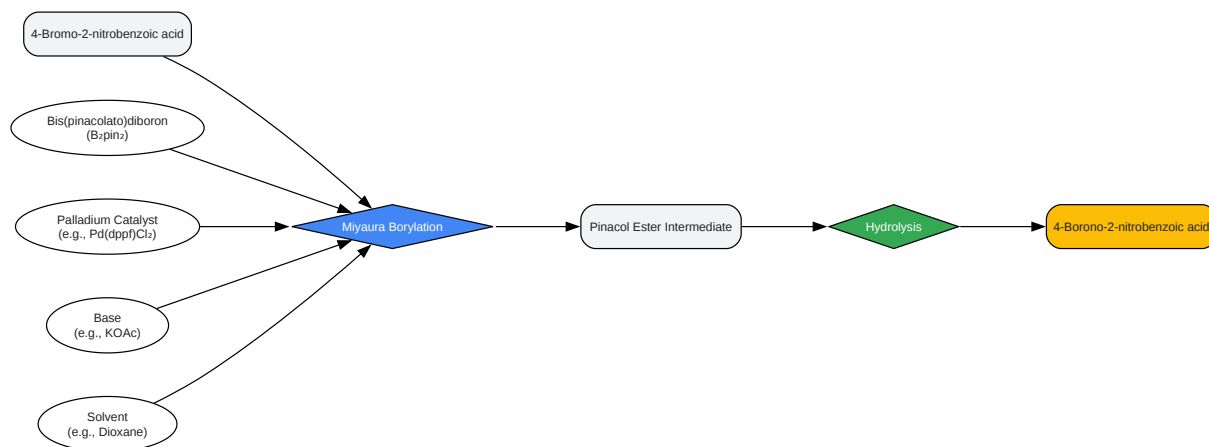
Reactions involving the Nitro Group:

The nitro group is a strong deactivating and meta-directing group in electrophilic aromatic substitution. However, its most common and synthetically useful transformation is its reduction to an amine.

- Reduction to an Amine: The nitro group can be readily reduced to an aniline derivative using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. The resulting aminobenzoic acid derivative is a versatile intermediate for the synthesis of a wide range of compounds, including amides, sulfonamides, and heterocyclic systems.

Logical Relationship of Functional Group Reactivity





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